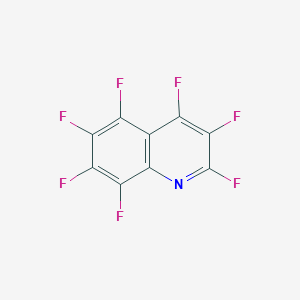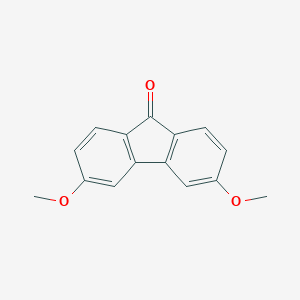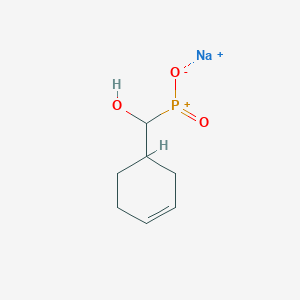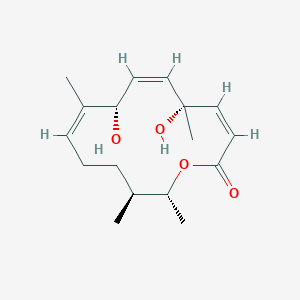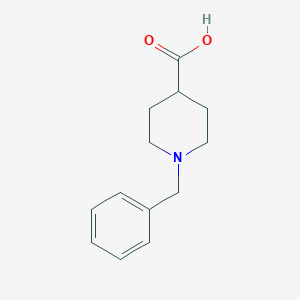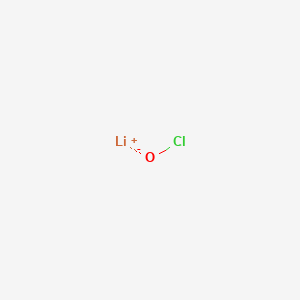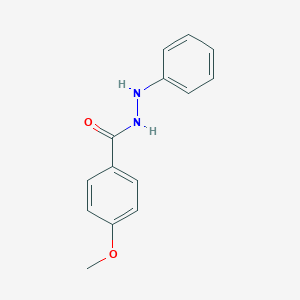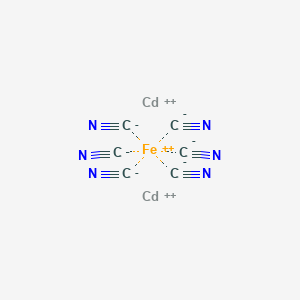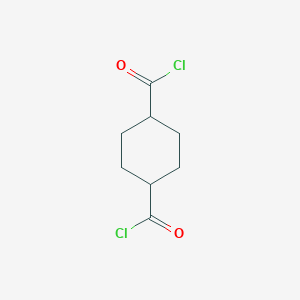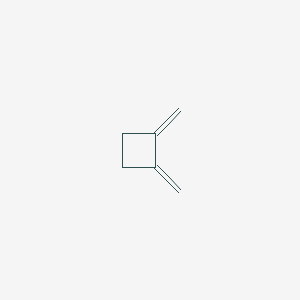
Cyclobutane, 1,2-bis(methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutane, 1,2-bis(methylene)- is a cyclic organic compound that has been extensively studied due to its unique properties and potential applications in various fields. This compound is also known as dibromocyclobutane or DCB and is commonly used as a cross-linking agent in polymer chemistry.
Scientific Research Applications
Cyclobutane, 1,2-bis(methylene)- has been extensively studied for its potential applications in various fields. In polymer chemistry, DCB is commonly used as a cross-linking agent for polyethylene and other polymers. The compound has also been studied as a potential monomer for the synthesis of new polymers with unique properties.
In addition to its applications in polymer chemistry, Cyclobutane, 1,2-bis(methylene)- has also been studied for its potential use as a drug delivery system. Researchers have investigated the use of DCB as a carrier for various drugs, including anticancer agents and antibiotics. The unique properties of this compound, including its ability to cross-link with other molecules, make it an attractive candidate for drug delivery applications.
Mechanism Of Action
The mechanism of action of Cyclobutane, 1,2-bis(methylene)- is not well understood. However, it is believed that the compound acts as a cross-linking agent by forming covalent bonds with other molecules. This cross-linking process can lead to changes in the physical and chemical properties of the molecules, including increased stability and resistance to degradation.
Biochemical and Physiological Effects
The biochemical and physiological effects of Cyclobutane, 1,2-bis(methylene)- are not well studied. However, research has shown that the compound can cause DNA damage in cells, which may have implications for its use in drug delivery applications. More research is needed to fully understand the potential effects of this compound on biological systems.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Cyclobutane, 1,2-bis(methylene)- in lab experiments is its ability to cross-link with other molecules. This property makes it an attractive candidate for use as a cross-linking agent in polymer chemistry and drug delivery applications. However, the compound's potential effects on biological systems, as well as its limited solubility in certain solvents, may limit its use in certain experiments.
Future Directions
There are several potential avenues for future research on Cyclobutane, 1,2-bis(methylene)-. One area of interest is the use of this compound as a monomer for the synthesis of new polymers with unique properties. Researchers may also investigate the potential use of DCB as a carrier for other types of drugs, including gene therapies and vaccines. Additionally, more research is needed to fully understand the potential effects of this compound on biological systems, including its potential for DNA damage and other toxic effects.
Synthesis Methods
Cyclobutane, 1,2-bis(methylene)- can be synthesized by the reaction of 1,2-dibromoethane with sodium or potassium metal in anhydrous ether. The reaction produces a yellowish-white crystalline solid, which can be purified by recrystallization from ethanol or water. The yield of this reaction is typically high, and the compound can be obtained in pure form with relative ease.
properties
CAS RN |
14296-80-1 |
|---|---|
Product Name |
Cyclobutane, 1,2-bis(methylene)- |
Molecular Formula |
C6H8 |
Molecular Weight |
80.13 g/mol |
IUPAC Name |
1,2-dimethylidenecyclobutane |
InChI |
InChI=1S/C6H8/c1-5-3-4-6(5)2/h1-4H2 |
InChI Key |
QOFLWDYWJZBWHM-UHFFFAOYSA-N |
SMILES |
C=C1CCC1=C |
Canonical SMILES |
C=C1CCC1=C |
boiling_point |
64.0 °C |
Other CAS RN |
14296-80-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




